cis-Tametraline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Tametraline: is a chemical compound that belongs to the class of tetralins. It is known for its potent inhibition of norepinephrine and dopamine reuptake, making it a significant compound in the study of neurotransmitter regulation . This compound has been investigated for its potential therapeutic applications, particularly in the treatment of depression and other mood disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-Tametraline involves several steps, starting from commercially available precursors. One common method involves the reduction of a ketone intermediate to form the tetralin ring structure.
Industrial Production Methods: On an industrial scale, the production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions: cis-Tametraline undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions are often used to modify the functional groups and improve the compound’s stability.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule to alter its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can yield amines or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the mechanisms of neurotransmitter reuptake inhibition.
Biology: Research has focused on its effects on neurotransmitter levels in the brain and its potential therapeutic benefits.
Wirkmechanismus
cis-Tametraline exerts its effects primarily by inhibiting the reuptake of norepinephrine and dopamine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and improving mood and cognitive function . The compound targets the norepinephrine transporter and dopamine transporter, blocking their activity and preventing the reabsorption of these neurotransmitters into the presynaptic neuron .
Vergleich Mit ähnlichen Verbindungen
Indatraline: An indanamine homolog of tametraline, it is a non-selective monoamine reuptake inhibitor.
Uniqueness: cis-Tametraline is unique due to its specific stereochemistry and its potent inhibition of norepinephrine and dopamine reuptake. This makes it particularly effective in modulating neurotransmitter levels and offers potential therapeutic benefits that are distinct from other similar compounds .
Eigenschaften
Molekularformel |
C17H19N |
---|---|
Molekulargewicht |
237.34 g/mol |
IUPAC-Name |
(1S,4S)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C17H19N/c1-18-17-12-11-14(13-7-3-2-4-8-13)15-9-5-6-10-16(15)17/h2-10,14,17-18H,11-12H2,1H3/t14-,17-/m0/s1 |
InChI-Schlüssel |
NVXPZMLRGBVYQV-YOEHRIQHSA-N |
Isomerische SMILES |
CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC=CC=C3 |
Kanonische SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.